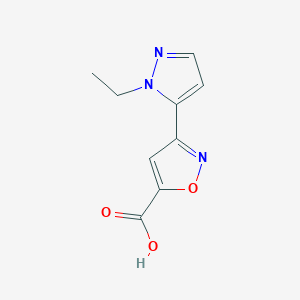
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between nitrile oxides and alkynes to form the isoxazole ring . The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach can be particularly useful for the regioselective synthesis of isoxazole-linked compounds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid
- 3-(1-Propyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid
- 3-(1-Butyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid
Uniqueness
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3-(2-ethylpyrazol-3-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-7(3-4-10-12)6-5-8(9(13)14)15-11-6/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
AXSGZXQFWUAUPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


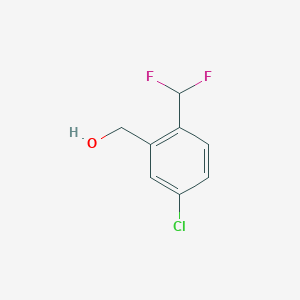

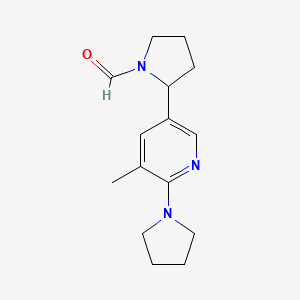
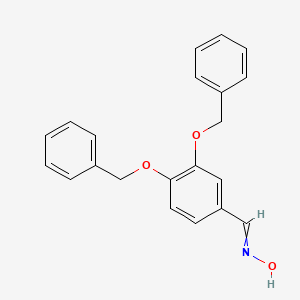
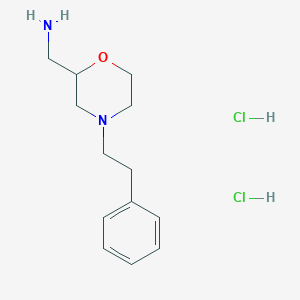
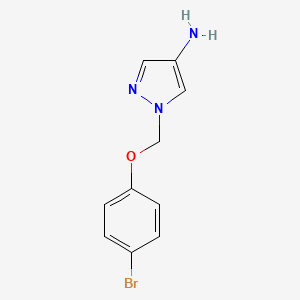
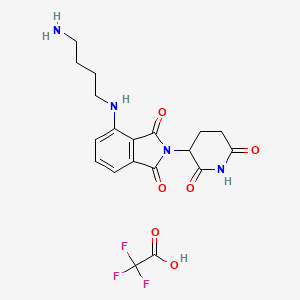
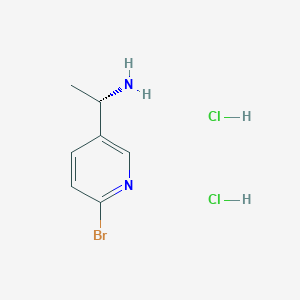
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
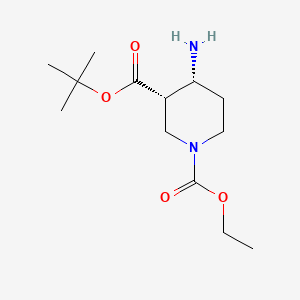
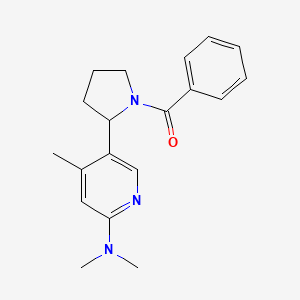
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
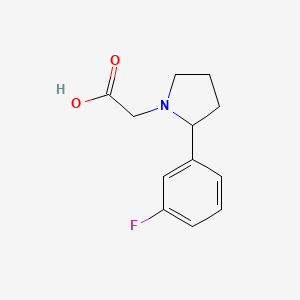
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
